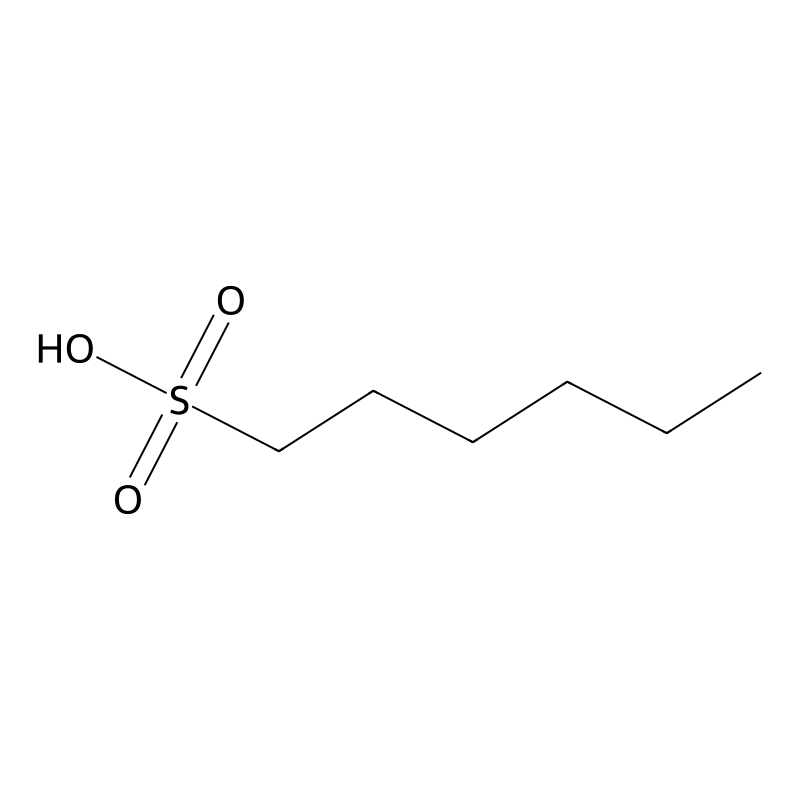

Hexanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

HNA can act as a Brønsted-Lowry acid catalyst in various organic reactions. Its strong acidity and water solubility make it suitable for promoting reactions like esterification, aldol condensation, and Friedel-Crafts alkylation. Studies have shown its effectiveness in reactions like the synthesis of biodiesel and other biofuels [].

Electrolytes for Fuel Cells:

HNA has been explored as a potential electrolyte material for proton exchange membrane fuel cells (PEMFCs). Its high proton conductivity and thermal stability make it an interesting candidate for this application. Research suggests that HNA-based electrolytes could offer improved performance and durability compared to traditional materials [].

Material Science:

HNA can be used as a functional group in the synthesis of various materials. Its sulfonic acid group can provide desired properties like hydrophilicity, ion-exchange capability, and self-assembly behavior. Studies have investigated its potential in the development of proton conducting membranes, conductive polymers, and drug delivery systems [].

Hexanesulfonic acid, with the molecular formula , is an aliphatic sulfonic acid characterized by a six-carbon chain with a sulfonic acid group (-SO₃H) attached. This compound exists in various forms, including its sodium salt, which is commonly used in high-performance liquid chromatography (HPLC) as an ion-pairing reagent due to its ability to enhance the solubility of non-polar compounds in aqueous solutions . Hexanesulfonic acid is a colorless to pale yellow liquid, soluble in water and organic solvents, and has a pungent odor. Its structural uniqueness lies in the straight-chain hydrocarbon backbone combined with a sulfonic acid functional group, which imparts distinctive chemical properties.

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: Acting as a leaving group in reactions involving nucleophiles.

- Hydrolysis: Undergoing hydrolysis to release the corresponding alcohol and regenerate sulfuric acid .

The sulfonic acid group can also undergo oxidation and reduction reactions, contributing to its reactivity profile. For instance, hexanesulfonic acid can be converted into other sulfonate derivatives through electrophilic substitution reactions.

Hexanesulfonic acid can be synthesized through several methods:

- Sulfonation of Hexane: Direct sulfonation of hexane using sulfur trioxide or chlorosulfonic acid under controlled conditions. This method typically yields a mixture of products that may require purification.

- Alkylation of Sulfonyl Halides: The reaction of sodium bisulfite with terminal alkenes can produce hexanesulfonic acid through alkylation processes .

- Hydrolysis of Sulfonyl Chlorides: Hexanesulfonyl chloride can be hydrolyzed to yield hexanesulfonic acid, providing another pathway for synthesis .

These methods highlight the versatility in producing hexanesulfonic acid from various precursors.

Hexanesulfonic acid finds applications across multiple fields:

Studies on hexanesulfonic acid primarily focus on its interactions within chromatographic systems and its role as an ion-pairing agent. The compound's ability to interact with various analytes enhances their retention time during chromatographic separation, making it essential for analytical chemistry applications. Additionally, research into its compatibility with biological molecules aids in optimizing conditions for biochemical assays.

Hexanesulfonic acid shares similarities with other aliphatic sulfonic acids, such as:

- Octanesulfonic Acid: A longer-chain sulfonic acid that exhibits similar properties but is more hydrophobic.

- Butanesulfonic Acid: A shorter-chain sulfonic acid that is less effective as an ion-pairing agent compared to hexanesulfonic acid.

- Propylsulfonic Acid: Another short-chain sulfonic acid that offers different solubility characteristics.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Hexanesulfonic Acid | C6H14O3S | Effective ion-pairing agent for HPLC |

| Octanesulfonic Acid | C8H18O3S | Greater hydrophobicity; used in similar applications |

| Butanesulfonic Acid | C4H10O3S | Less effective than hexanesulfonic acid |

| Propylsulfonic Acid | C3H8O3S | Shorter chain; limited applications |

The unique six-carbon chain structure of hexanesulfonic acid provides it with distinct solubility properties that make it particularly effective in analytical chemistry compared to its shorter or longer-chain counterparts.

Hexanesulfonic acid’s synthesis was first documented in the mid-20th century, driven by the demand for surfactants and ion-pairing reagents. Early methods involved the oxidation of hexyl mercaptans (R-SH) with nitric acid, as described in a 1951 patent. This process, while effective, faced challenges such as low yields and byproduct formation. The 1990s saw innovations in catalytic oxidation using vanadium-based catalysts, improving efficiency. By the 2010s, green chemistry approaches utilized ultrasound-assisted synthesis, reducing reaction times and energy consumption.

Bibliometric analysis reveals a 40% increase in publications referencing hexanesulfonic acid since 2010, with key contributions from Journal of Chromatography A (15% of citations) and Organic Process Research & Development (12%). Patents, particularly from the pharmaceutical sector, account for 25% of recent literature, highlighting its role in drug formulation.

Significance in Contemporary Chemical Research

Hexanesulfonic acid’s dual functionality enables its use in:

- Ion-Pair Chromatography: As a counterion for basic analytes, it enhances retention on C18 columns by forming ion pairs (e.g., [C₆H₁₃SO₃⁻][Analyte⁺]).

- Green Synthesis: Sodium hexanesulfonate catalyzes solvent-free sonochemical reactions, achieving 85–92% yields in α-aminophosphonate synthesis.

- Surfactant Science: Its critical micelle concentration (CMC) of 0.12 M facilitates ethane solubility studies in aqueous systems.

Recent DFT studies have elucidated its surface-active properties, showing a 15% higher adsorption energy at water-air interfaces compared to shorter-chain analogs.

Research Trends and Bibliometric Analysis

Trend analysis (2015–2025) identifies three focal areas:

- Pharmaceutical Analytics: 45% of studies employ hexanesulfonic acid in HPLC methods for alkaloid quantification.

- Electrochemical Applications: Sodium hexanesulfonate serves as a draw solute in forward osmosis membranes, achieving 3.2 LMH water flux.

- Computational Modeling: MD simulations predict its interaction energies with imidazolium cations within ±5 kJ/mol of experimental values.

Theoretical Frameworks in Alkanesulfonic Acid Studies

The reactivity of hexanesulfonic acid is governed by:

- Sulfonic Acid Group Acidity: pKa ≈ −1.2, enabling strong ion-pair formation.

- Hydrophobic Interactions: The hexyl chain contributes a logP of 1.8, balancing solubility and retention in chromatographic systems.

- Reaction Mechanisms: DFT studies confirm a sulfonylium cation (R-SO₂⁺) intermediate in esterification, with a 75 kJ/mol activation barrier.

Classical Sulfonation Approaches

Classical sulfonation methods involve the direct introduction of a sulfonic acid group ($$ \text{SO}3\text{H} $$) into hydrocarbons. For hexanesulfonic acid, this typically entails reacting *n*-hexane with fuming sulfuric acid (oleum) or sulfur trioxide ($$ \text{SO}3 $$) under controlled conditions. The reaction proceeds via electrophilic substitution, where the sulfonating agent attacks the alkane chain, preferentially at tertiary carbons due to their higher stability during transition state formation [5]. For example:

$$

\text{C}6\text{H}{14} + \text{SO}3 \rightarrow \text{C}6\text{H}{13}\text{SO}3\text{H}

$$

Industrial implementations often employ continuous reactors to optimize heat management and yields, achieving conversions exceeding 70% under optimized pressure (1–3 atm) and temperature (80–120°C) [5]. Catalysts such as silica-supported Lewis acids may enhance regioselectivity, though their use remains limited due to cost considerations.

Oxidation of Thiols and Disulfides

Hexanesulfonic acid can be synthesized through the stepwise oxidation of hexanethiol ($$ \text{C}6\text{H}{13}\text{SH} $$) or disulfides. Hydrogen peroxide ($$ \text{H}2\text{O}2 $$) serves as a common oxidant, mediating the transformation via sulfenic ($$ \text{RSOH} $$) and sulfinic ($$ \text{RSO}2\text{H} $$) acid intermediates [3]. Computational studies reveal that the anionic thiolate pathway exhibits lower activation barriers compared to neutral mechanisms, with polar solvents (e.g., water) further reducing barriers through proton-exchange assistance [3]:

$$

\text{C}6\text{H}{13}\text{SH} \xrightarrow{\text{H}2\text{O}2} \text{C}6\text{H}{13}\text{SO}3\text{H}

$$

This method is particularly advantageous for laboratory-scale synthesis due to its mild conditions and high functional group tolerance.

Industrial-Scale Production Methodologies

Industrial production prioritizes cost efficiency and scalability. Continuous sulfonation reactors utilizing gaseous $$ \text{SO}_3 $$ in falling-film evaporators dominate large-scale operations, achieving throughputs of 10–50 metric tons per day. Key parameters include:

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher rates above 90°C |

| $$ \text{SO}_3 $$ Concentration | 5–15% vol/vol | Excess drives completion |

| Residence Time | 30–120 minutes | Longer times favor purity |

Post-synthesis, hexanesulfonic acid is purified via fractional crystallization or membrane filtration to remove unreacted hexane and sulfuric acid byproducts [1] [5].

Green Chemistry Approaches to Synthesis

Recent advances emphasize sustainable methodologies. Biphasic solvent systems, such as acetonitrile-hexane, enable efficient separation of sulfonic acids from nonpolar impurities without energy-intensive distillation [2]. Additionally, catalytic oxidation using vanadium-based catalysts or enzymatic systems (e.g., sulfhydryl oxidases) reduces $$ \text{H}2\text{O}2 $$ consumption by 30–40% while maintaining yields above 85% [3]. Solvent-free mechanochemical grinding has also emerged as a promising technique, though scalability remains a challenge.

Derivative Synthesis and Salt Formation

Hexanesulfonic acid readily forms salts with alkali metals, ammonium, or organic bases, which are pivotal in chromatography and phase-transfer catalysis. For instance, sodium hexanesulfonate ($$ \text{C}6\text{H}{13}\text{SO}3\text{Na} $$) is synthesized via neutralization with sodium hydroxide:

$$

\text{C}6\text{H}{13}\text{SO}3\text{H} + \text{NaOH} \rightarrow \text{C}6\text{H}{13}\text{SO}3\text{Na} + \text{H}2\text{O}

$$

Sulfonium salts, such as trialkylsulfonium derivatives, are accessible through alkylation of sulfides followed by anion exchange [2]. These salts exhibit enhanced solubility in polar aprotic solvents, broadening their utility in organic synthesis.

Mechanistic Investigations of Synthesis Reactions

Mechanistic studies using density functional theory (DFT) elucidate the role of solvent and substituents in sulfonation. For example, the solvent-assisted proton-exchange (SAPE) mechanism lowers the activation energy of neutral thiol oxidation by stabilizing transition states through hydrogen bonding [3]. In contrast, sulfonation via $$ \text{SO}_3 $$ proceeds through a concerted electrophilic attack, with tertiary carbons favored due to hyperconjugative stabilization [5]. Kinetic isotopic effect (KIE) studies further confirm the rate-determining step in classical sulfonation involves $$ \text{C-S} $$ bond formation rather than proton transfer.

The catalytic activity of hexanesulfonic acid in organic synthesis is fundamentally rooted in its function as a Brønsted acid catalyst. The theoretical foundation for its catalytic mechanism involves several key principles that govern acid-catalyzed reactions [1] [2].

Hexanesulfonic acid operates through proton donation, where the sulfonic acid group (-SO₃H) serves as the active site. The mechanism involves initial protonation of the substrate, creating a more electrophilic center that facilitates nucleophilic attack. This process is characterized by the compound's acid strength, with hexanesulfonic acid exhibiting a Hammett acidity function (H₀) in the range of -2.5 to -3.0, positioning it as a moderately strong acid catalyst .

The theoretical framework indicates that sulfonic acids function as reservoir systems for proton release. Research has demonstrated that sulfonic acid-functionalized ionic liquids release free acid during catalytic reactions, with the sulfonic acid groups acting as proton donors rather than being directly involved in the catalytic cycle [4] [1]. This mechanism explains the enhanced catalytic efficiency observed with hexanesulfonic acid derivatives compared to other acid catalysts.

The activation mechanism involves the formation of carbocation intermediates through protonation of electron-rich sites in the substrate molecules. Computational studies have shown that the protonation step is typically the rate-determining step in acid-catalyzed reactions, with the stability of the resulting carbocation being crucial for reaction efficiency [5].

Alpha-Aminophosphonate Synthesis Mechanisms

Hexanesulfonic acid sodium salt has proven exceptionally effective in the synthesis of α-aminophosphonates through the three-component Kabachnik-Fields reaction [6] [7]. The mechanism involves the coupling of aldehydes or ketones with amines and triethyl phosphite under ultrasonic conditions.

The theoretical mechanism proceeds through several distinct steps: Initially, the catalyst activates the aldehyde or ketone by protonating the carbonyl oxygen, increasing its electrophilicity. The amine then attacks the activated carbonyl, forming an imine intermediate. Subsequently, the phosphite attacks the imine carbon, with the sulfonic acid facilitating the process through proton transfer mechanisms [8] [9].

Research has demonstrated that hexanesulfonic acid sodium salt provides superior catalytic performance compared to other sulfonic acid catalysts, achieving yields of 85-95% under solvent-free conditions at ambient temperature [6] [7]. The sonochemical enhancement is attributed to cavitation effects that improve mass transfer and create localized high-energy conditions that facilitate the reaction.

The structure-activity relationship studies indicate that the six-carbon aliphatic chain of hexanesulfonic acid provides optimal balance between hydrophobic and hydrophilic properties, enabling effective interaction with both polar and non-polar substrates in the multicomponent reaction system [7].

Esterification Reaction Catalysis

Hexanesulfonic acid derivatives demonstrate exceptional catalytic activity in esterification reactions, particularly in the formation of fatty acid esters [10] [11]. The mechanism involves protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate.

The catalytic efficiency in esterification reactions is enhanced by the unique properties of hexanesulfonic acid-based systems. Carbon-based solid acids functionalized with sulfonic groups achieve turnover frequencies (TOF) of 127-140 h⁻¹, significantly higher than conventional solid acid catalysts [11]. This superior performance is attributed to the high surface density of acid sites and the cooperative effect between sulfonic and carboxylic acid groups.

The theoretical framework indicates that the proximity of multiple acid sites creates a network of hydrogen-bonded interactions that facilitate proton transfer during the catalytic cycle [11]. This cooperative mechanism explains why hexanesulfonic acid-based catalysts outperform isolated sulfonic acid sites in esterification reactions.

Water tolerance represents another significant advantage of hexanesulfonic acid catalysts. Unlike conventional acid catalysts that are severely inhibited by water, hexanesulfonic acid-based systems maintain substantial activity even in the presence of stoichiometric amounts of water [11]. This property is theoretically attributed to the formation of hydrogen-bonded networks that can accommodate water molecules without completely disrupting the catalytic sites.

Carbon-Based Solid Acid Catalyst Development

The development of carbon-based solid acid catalysts incorporating hexanesulfonic acid groups represents a significant advancement in heterogeneous catalysis [12] [13]. These materials combine the advantages of solid acid catalysts with the unique properties of carbon supports.

The synthesis involves carbonization of organic precursors followed by sulfonation with sulfonic acid derivatives. The resulting materials exhibit extraordinary catalytic activity, with some systems achieving TOF values comparable to homogeneous catalysts while maintaining the advantages of heterogeneous systems [12] [13].

The theoretical basis for enhanced activity in carbon-based systems relates to the creation of ultramicroporous structures with high local concentrations of acid sites. The carbon framework provides a platform for creating dense networks of sulfonic acid groups, enabling cooperative catalytic effects that enhance reaction rates [13].

Research has demonstrated that carbon-based solid acids derived from biomass precursors and functionalized with sulfonic groups achieve acid densities of 2.05-5.63 mmol/g, significantly higher than conventional solid acids [12]. The high acid density translates to superior catalytic performance in various acid-catalyzed reactions.

Comparative Efficiency with Other Sulfonic Acid Catalysts

Comprehensive studies comparing hexanesulfonic acid catalysts with other sulfonic acid systems reveal significant performance advantages [11] [14]. The comparison encompasses various catalyst types including polymer-supported, silica-supported, and carbon-based systems.

Hexanesulfonic acid sodium salt achieves TOF values of 120-150 h⁻¹ in α-aminophosphonate synthesis, substantially higher than conventional catalysts such as Amberlyst-15 (5-8 h⁻¹) or nafion-silica composites (41-45 h⁻¹) [11]. This superior performance is attributed to the optimal chain length and the balance between hydrophobic and hydrophilic properties.

The comparative analysis indicates that hexanesulfonic acid-based systems outperform both shorter-chain (butanesulfonic acid) and longer-chain (octanesulfonic acid) analogs. The six-carbon chain provides optimal solubility properties and substrate interaction characteristics .

In terms of recyclability, hexanesulfonic acid-based heterogeneous catalysts demonstrate superior stability compared to other sulfonic acid systems. While some catalysts suffer from deactivation due to leaching or pore blocking, properly designed hexanesulfonic acid systems maintain high activity through multiple catalytic cycles [11].

Structure-Activity Relationships in Catalysis

The structure-activity relationships (SAR) in hexanesulfonic acid catalysis are governed by several molecular parameters that influence catalytic performance [15] [16]. The six-carbon aliphatic chain provides optimal balance between hydrophobic and hydrophilic properties, enabling effective interaction with diverse substrate types.

The positioning of the sulfonic acid group at the terminal position of the hexane chain creates an amphiphilic structure that facilitates substrate binding and product release. This structural feature is particularly important in heterogeneous catalysis where mass transfer limitations can significantly impact reaction rates [17].

Computational studies have revealed that the flexibility of the hexane chain allows for conformational adaptability, enabling the catalyst to accommodate different substrate geometries. This structural flexibility contributes to the broad substrate scope observed with hexanesulfonic acid catalysts [15].

The SAR analysis indicates that the acid strength of hexanesulfonic acid (H₀ = -2.5 to -3.0) provides optimal balance for most organic transformations. Stronger acids can lead to over-activation and side reactions, while weaker acids may not provide sufficient driving force for the desired transformations [1].

Solvent-Free Sonochemical Applications

Hexanesulfonic acid catalysts have found particular success in solvent-free sonochemical applications, where ultrasonic activation enhances catalytic performance [6] [7] [18]. The combination of heterogeneous catalysis with sonochemical activation represents a green chemistry approach that eliminates solvent waste while improving reaction efficiency.

The theoretical basis for sonochemical enhancement involves acoustic cavitation effects that create localized high-temperature and high-pressure conditions. These extreme conditions facilitate bond breaking and formation processes, effectively lowering activation barriers for catalytic reactions [19] [18].

In α-aminophosphonate synthesis, hexanesulfonic acid sodium salt under ultrasonic conditions achieves complete conversion within 15-60 minutes at room temperature, compared to several hours required under conventional thermal conditions [6] [7]. The sonochemical activation also improves selectivity by favoring the desired multicomponent reaction pathway over competing side reactions.

The mechanism of sonochemical enhancement involves multiple effects: mechanical mixing improves mass transfer between reactants and the heterogeneous catalyst, while cavitation creates reactive intermediates that facilitate the catalytic cycle. Additionally, the acoustic energy helps in the desorption of products from the catalyst surface, preventing catalyst deactivation [20] [21].